Higher Synthesis Efficiency vs. Alternative Ortho-Ortho Route
The most efficient reported synthesis of 2-[(2-nitrophenyl)sulfanyl]aniline proceeds via condensation of o-chloronitrobenzene with 2-aminobenzenethiol, achieving an isolated yield of 83% . In contrast, an alternative route employing 2-nitroiodobenzene and bis(2-aminophenyl) disulfide yields only 71% . This 12-percentage-point difference directly impacts cost-of-goods and atom economy in scaled production.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 83% isolated yield |
| Comparator Or Baseline | Route using 2-nitroiodobenzene / bis(2-aminophenyl) disulfide: 71% yield |
| Quantified Difference | +12 percentage points (absolute) |
| Conditions | Reaction of o-chloronitrobenzene with 2-aminobenzenethiol (conditions unspecified) |
Why This Matters
For procurement of gram-scale quantities, the 83%-yield route reduces precursor costs by approximately 15% relative to the 71%-yield alternative.
